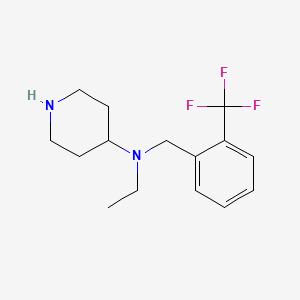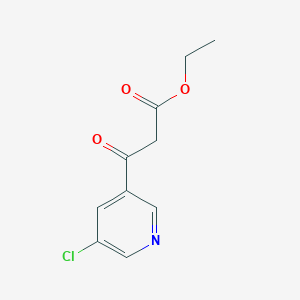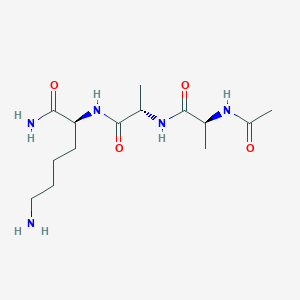
2-(4-(3,5-Bis(bromomethyl)phenoxy)butyl)isoindoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(3,5-Bis(bromomethyl)phenoxy)butyl)isoindoline-1,3-dione is a complex organic compound characterized by its isoindoline-1,3-dione core and a phenoxybutyl side chain with bromomethyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(3,5-Bis(bromomethyl)phenoxy)butyl)isoindoline-1,3-dione typically involves multiple steps. One common approach is the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . The bromomethyl groups are introduced through bromination reactions, often using reagents like N-bromosuccinimide (NBS) under radical conditions .
Industrial Production Methods
Industrial production methods for this compound may involve solventless conditions to adhere to green chemistry principles. These methods often utilize simple heating and relatively quick reactions, followed by purification techniques such as preparative thin-layer chromatography (TLC) on silica gel .
Chemical Reactions Analysis
Types of Reactions
2-(4-(3,5-Bis(bromomethyl)phenoxy)butyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The bromomethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the bromine atoms, yielding the corresponding hydrocarbon.
Substitution: The bromomethyl groups can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, potassium thiocyanate for thiocyanation, and various organometallic reagents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bromomethyl groups can yield aldehydes or carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
2-(4-(3,5-Bis(bromomethyl)phenoxy)butyl)isoindoline-1,3-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-(3,5-Bis(bromomethyl)phenoxy)butyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. For instance, its derivatives can bind to dopamine receptors, modulating their activity and influencing neurological pathways . The bromomethyl groups play a crucial role in these interactions, facilitating binding through covalent or non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromobutyl)isoindoline-1,3-dione: Shares the isoindoline-1,3-dione core but lacks the phenoxybutyl side chain.
N-isoindoline-1,3-diones: A broader class of compounds with diverse substitution patterns on the isoindoline-1,3-dione scaffold.
Uniqueness
2-(4-(3,5-Bis(bromomethyl)phenoxy)butyl)isoindoline-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of bromomethyl groups enhances its potential for further functionalization and interaction with biological targets .
Properties
Molecular Formula |
C20H19Br2NO3 |
|---|---|
Molecular Weight |
481.2 g/mol |
IUPAC Name |
2-[4-[3,5-bis(bromomethyl)phenoxy]butyl]isoindole-1,3-dione |
InChI |
InChI=1S/C20H19Br2NO3/c21-12-14-9-15(13-22)11-16(10-14)26-8-4-3-7-23-19(24)17-5-1-2-6-18(17)20(23)25/h1-2,5-6,9-11H,3-4,7-8,12-13H2 |
InChI Key |
ZMYQEHVMRFGTPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCOC3=CC(=CC(=C3)CBr)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B12075990.png)
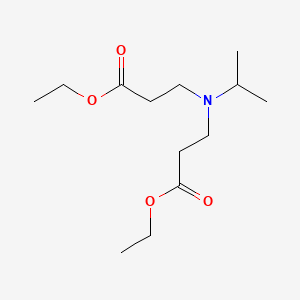
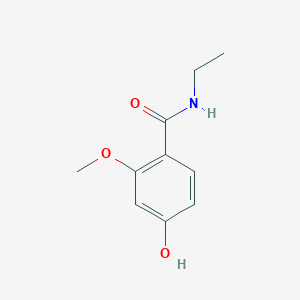
![N-[3-bromo-5-(trifluoromethyl)phenyl]oxetan-3-amine](/img/structure/B12075996.png)
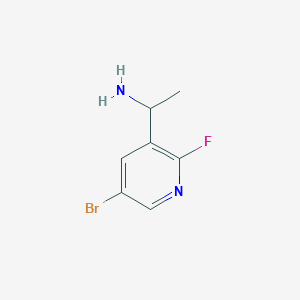
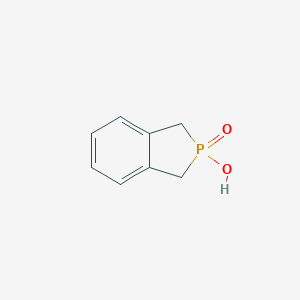
![racemic-trans-1,2-Bis[di(3,5-dimethylphenyl)phosphinomethyl]cyclobutane](/img/structure/B12076016.png)
![4-Thiaspiro[2.5]octan-7-one](/img/structure/B12076020.png)
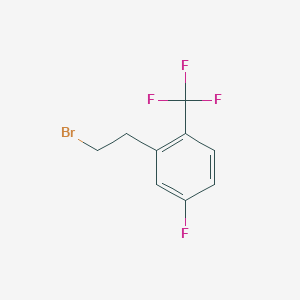
![1-[2,3-O-Isopropylidene-beta-D-ribofuranosyl]-1,2,4-triazole-3-carboxylic acid methyl ester](/img/structure/B12076033.png)
